(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol
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Overview
Description
(3-Pentyl-1-bicyclo[111]pentanyl)methanol is an organic compound characterized by a unique bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the pentyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, potentially modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol
- (3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol
- (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol
Uniqueness
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to the presence of the pentyl group, which can influence its physical and chemical properties. This makes it distinct from other similar compounds with shorter alkyl chains, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANMDLPKPWJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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